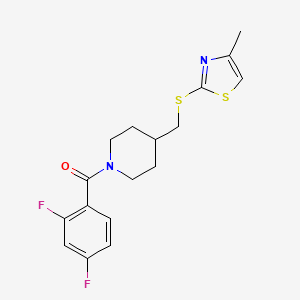
(2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis of Derivatives for Antimicrobial Properties : A study by Mallesha and Mohana (2014) focused on synthesizing and testing a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for their antibacterial and antifungal activities. Some compounds, notably 4b, 4g, and 5e, exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, indicating potential for further research in antimicrobial applications (Mallesha & Mohana, 2014).
Synthesis and Structural Analysis
- Synthesis Process Research : Zheng Rui (2010) explored the synthesis process of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, focusing on the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This research provided insights into the synthesis process and the yield efficiency (Zheng Rui, 2010).
- Structural and Thermal Studies : Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime. This research provided comprehensive data on the structure and stability of such compounds, enhancing understanding of their physical properties (Karthik et al., 2021).
Anticancer and Antimicrobial Potential
- Investigation as Anticancer Agents : Katariya et al. (2021) synthesized compounds incorporating this chemical structure and evaluated them for anticancer activity. One compound, in particular, showed high potency in cancer cell lines, suggesting potential applications in cancer treatment (Katariya et al., 2021).
Potential in Tuberculosis Treatment
- Evaluation for Antitubercular Activities : Bisht et al. (2010) synthesized a series of compounds related to 4-(aryloxy)phenyl cyclopropyl methanones and evaluated their antitubercular activity. One compound, in particular, showed significant efficacy in killing intracellular bacilli and was active against multiple drug-resistant strains, indicating a promising avenue for tuberculosis treatment (Bisht et al., 2010).
Antimicrobial Molecular Entities
- Synthesis of Antimicrobial Derivatives : Ramudu et al. (2017) focused on synthesizing 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives with potent antimicrobial activities, similar to fexofenidine. This study highlighted the potential of these compounds in combating microbial resistance (Ramudu et al., 2017).
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound contains, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their planar structure and the ability of the thiazole ring to participate in various types of bonding interactions .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have good bioavailability due to their planar structure and the ability to form various types of bonding interactions .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS2/c1-11-9-23-17(20-11)24-10-12-4-6-21(7-5-12)16(22)14-3-2-13(18)8-15(14)19/h2-3,8-9,12H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMWPLNWYYXGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2935048.png)
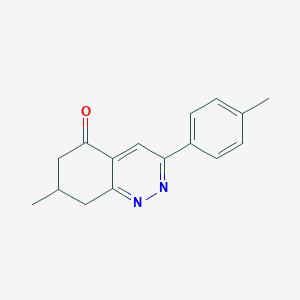
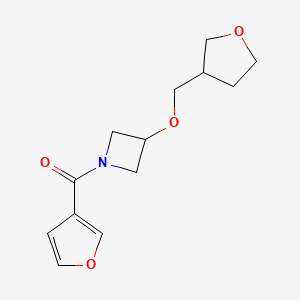
![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)
![2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935057.png)
![3-butyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935058.png)
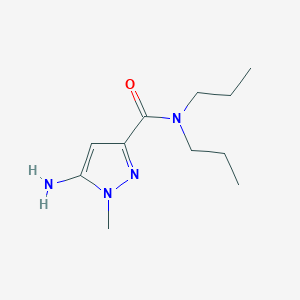
![methyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2935060.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2935061.png)
![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)
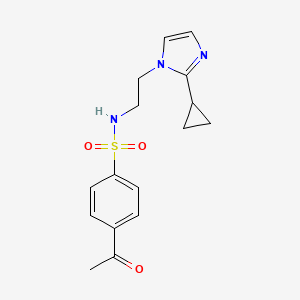
![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2935069.png)
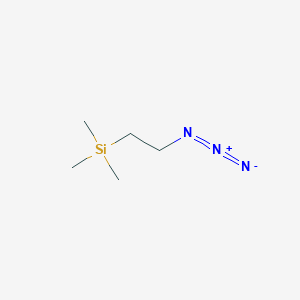
![N-cyclopentyl-2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2935071.png)
